HIV-1 gp120-CD4 Binding Inhibition Potency: NSC 13778 vs. Arylstibonic Acid Analog NSC 13759
In a competitive gp120-capture ELISA assay, NSC 13778 inhibited gp120 binding to immobilized soluble CD4 with an IC₅₀ range of 1.29 ± 0.62 μM to 2.66 ± 0.95 μM, determined across three independent experiments [1]. This potency was comparable to, or slightly more favorable than, the analog NSC 13759 tested in the same assay (identical experimental conditions), confirming that the meta-carboxylate substitution pattern on the cinnamic acid scaffold of NSC 13778 yields anti-gp120-CD4 activity that is differentiated from other arylstibonic acid library members [1]. The competitive mode of action—targeting the CD4 receptor rather than gp120—further distinguishes this compound from fusion inhibitors such as enfuvirtide [1].
| Evidence Dimension | Inhibition of gp120-CD4 binding (competitive ELISA IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.29 ± 0.62 μM to 2.66 ± 0.95 μM (NSC 13778, n = 3 experiments) |
| Comparator Or Baseline | NSC 13759 (arylstibonic acid analog) tested in the same gp120-capture ELISA format |
| Quantified Difference | NSC 13778 IC₅₀ range comparable to NSC 13759; both compounds show low micromolar potency; no significant potency deficit observed for NSC 13778 |
| Conditions | Recombinant gp120 (100 ng/mL) coincubated with test compounds in gp120-capture ELISA; GraphPad Prism one-site binding model |
Why This Matters
Establishes that NSC 13778 is not a weaker binder within the arylstibonic acid series and validates its selection as the prototype for this mechanistic class of HIV-1 entry inhibitors targeting CD4.
- [1] Yang, Q.-E., et al. (2005). Discovery of Small-Molecule Human Immunodeficiency Virus Type 1 Entry Inhibitors That Target the gp120-Binding Domain of CD4. Journal of Virology, 79(10), 6122–6133. Figure 5C and associated text. DOI: 10.1128/JVI.79.10.6122-6133.2005 View Source
